molecular formula C17H15NO3 B2892912 Methyl 4'-(prop-2-enamido)-[1,1'-biphenyl]-4-carboxylate CAS No. 2270918-83-5

Methyl 4'-(prop-2-enamido)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B2892912
CAS No.: 2270918-83-5
M. Wt: 281.311
InChI Key: KAXXOQUCELKVDF-UHFFFAOYSA-N
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Description

Methyl 4’-(prop-2-enamido)-[1,1’-biphenyl]-4-carboxylate is an organic compound with a complex structure that includes a biphenyl core and functional groups such as a carboxylate ester and an enamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(prop-2-enamido)-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Introduction of the Carboxylate Ester Group: The carboxylate ester group can be introduced via esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

    Addition of the Enamido Group: The enamido group can be added through an amide coupling reaction, where an amine reacts with an acyl chloride or an anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(prop-2-enamido)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives.

Scientific Research Applications

Methyl 4’-(prop-2-enamido)-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 4’-(prop-2-enamido)-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The enamido group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(prop-2-enamido)benzoate: Similar structure but lacks the biphenyl core.

    4-[(prop-2-enamido)methyl]benzoic acid: Contains a similar enamido group but differs in the overall structure.

Uniqueness

Methyl 4’-(prop-2-enamido)-[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl core, which imparts rigidity and planarity to the molecule, enhancing its potential interactions with biological targets and its utility in material science applications.

Properties

IUPAC Name

methyl 4-[4-(prop-2-enoylamino)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-3-16(19)18-15-10-8-13(9-11-15)12-4-6-14(7-5-12)17(20)21-2/h3-11H,1H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXXOQUCELKVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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